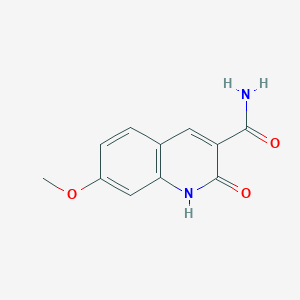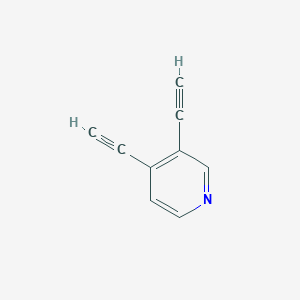![molecular formula C20H14Cl2O4 B13125379 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- CAS No. 101417-87-2](/img/structure/B13125379.png)
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- is a chemical compound with a complex structure It is derived from anthracenedione, which is an aromatic organic compound
Méthodes De Préparation
The synthesis of 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- involves several steps. One common method is the reaction of 9,10-anthracenedione with 2-chloro-2-propenyl alcohol in the presence of a base. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Analyse Des Réactions Chimiques
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride is a typical reducing agent used.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Reagents like sodium methoxide or potassium tert-butoxide are often used in these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]- can be compared with other similar compounds, such as:
9,10-Anthracenedione: The parent compound, which has a simpler structure and different properties.
1,4-Bis(methylamino)-9,10-anthracenedione: A derivative with amino groups, used in different applications.
1,5-Bis[(2-chloro-2-propenyl)oxy]-anthracene: A similar compound with slight structural differences that affect its reactivity and applications.
Propriétés
Numéro CAS |
101417-87-2 |
|---|---|
Formule moléculaire |
C20H14Cl2O4 |
Poids moléculaire |
389.2 g/mol |
Nom IUPAC |
1,5-bis(2-chloroprop-2-enoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H14Cl2O4/c1-11(21)9-25-15-7-3-5-13-17(15)19(23)14-6-4-8-16(18(14)20(13)24)26-10-12(2)22/h3-8H,1-2,9-10H2 |
Clé InChI |
OGTQFSYQCOIKOI-UHFFFAOYSA-N |
SMILES canonique |
C=C(COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OCC(=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)


![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)







![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
